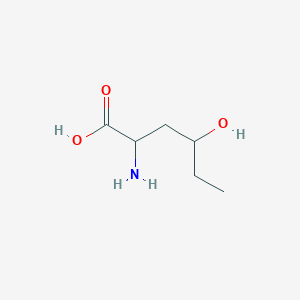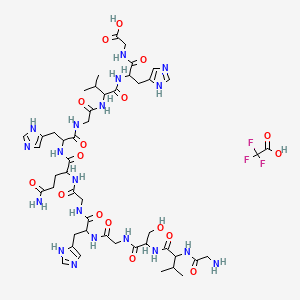
Alloferon 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloferon 2 est un oligopeptide linéaire non glycosylé avec une séquence d'acides aminés unique. Il s'agit d'une variante d'alloféron, connu pour ses propriétés immunomodulatrices et antimicrobiennes. This compound a démontré un potentiel significatif dans l'amélioration de la cytotoxicité des cellules tueuses naturelles et la stimulation de la synthèse d'interféron, ce qui en fait un candidat prometteur pour les thérapies antivirales et antitumorales .
Méthodes De Préparation
Alloferon 2 peut être synthétisé par synthèse peptidique en phase solide, qui implique l'addition étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Cette méthode permet d'obtenir un rendement et une pureté élevés du produit final. La synthèse implique généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .
Analyse Des Réactions Chimiques
Alloferon 2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. En biologie et en médecine, il est utilisé pour ses effets immunomodulateurs, en améliorant la réponse immunitaire de l'organisme contre les agents pathogènes et les tumeurs. Il s'est révélé prometteur dans le traitement des infections virales en régulant le cycle de vie viral et en empêchant la prolifération. De plus, this compound a été étudié pour son potentiel dans le traitement des affections inflammatoires et du cancer .
Mécanisme d'action
Le mécanisme d'action d'alloféron 2 implique l'activation des cellules tueuses naturelles et la stimulation de la synthèse d'interféron. Il améliore la cytotoxicité des cellules tueuses naturelles, leur permettant de cibler et de détruire efficacement les cellules infectées ou malignes. This compound module également la réponse immunitaire en inhibant les médiateurs inflammatoires et en activant des voies de signalisation spécifiques, telles que la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées .
Applications De Recherche Scientifique
Alloferon 2 has a wide range of scientific research applications. In biology and medicine, it is used for its immunomodulatory effects, enhancing the body’s immune response against pathogens and tumors. It has shown promise in treating viral infections by regulating the viral life cycle and preventing proliferation. Additionally, this compound has been studied for its potential in treating inflammatory conditions and cancer .
Mécanisme D'action
The mechanism of action of alloferon 2 involves the activation of natural killer cells and the stimulation of interferon synthesis. It enhances the cytotoxicity of natural killer cells, allowing them to effectively target and destroy infected or malignant cells. This compound also modulates the immune response by inhibiting inflammatory mediators and activating specific signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
Comparaison Avec Des Composés Similaires
Alloferon 2 est similaire à d'autres peptides antimicrobiens, tels que les défensines et les cathélicidines, qui ont également des propriétés immunomodulatrices et antimicrobiennes. This compound est unique dans sa séquence d'acides aminés spécifique et sa capacité à améliorer l'activité des cellules tueuses naturelles. D'autres composés similaires comprennent alloferon 1, qui diffère d'alloféron 2 par le nombre d'acides aminés dans la chaîne peptidique .
Propriétés
Formule moléculaire |
C48H70F3N19O17 |
|---|---|
Poids moléculaire |
1242.2 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7) |
Clé InChI |
OBMWXSWSUDGNEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


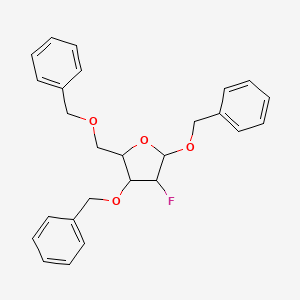
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
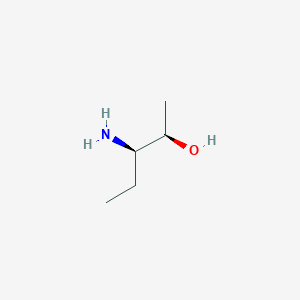
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
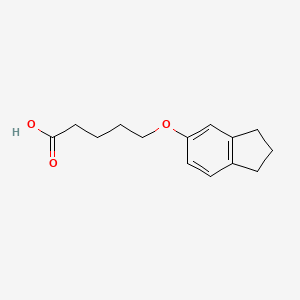
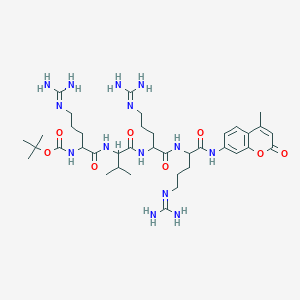
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
